molecular formula C10H10F2O2 B8010696 Methyl 3-(1,1-difluoroethyl)benzoate

Methyl 3-(1,1-difluoroethyl)benzoate

Cat. No.: B8010696
M. Wt: 200.18 g/mol
InChI Key: GAWRYFMBEZKINO-UHFFFAOYSA-N
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Description

Methyl 3-(1,1-difluoroethyl)benzoate is an organofluorine compound with the molecular formula C10H10F2O2. It is characterized by the presence of a difluoroethyl group attached to the benzene ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1,1-difluoroethyl)benzoate typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 3-(1,1-difluoroethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, leading to the formation of the ester .

Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Advanced techniques such as continuous flow reactors and the use of environmentally benign solvents are often employed to scale up the production while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(1,1-difluoroethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(1,1-difluoroethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(1,1-difluoroethyl)benzoate is largely dependent on its chemical structure. The difluoroethyl group can influence the compound’s reactivity and interaction with biological targets. In medicinal chemistry, it may act by modulating enzyme activity or receptor binding, leading to therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

  • Methyl 3-(1,1-difluoromethyl)benzoate
  • Methyl 3-(1,1-dichloroethyl)benzoate
  • Methyl 3-(1,1-dibromoethyl)benzoate

Comparison: Methyl 3-(1,1-difluoroethyl)benzoate is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric properties compared to its chloro and bromo analogs. This can result in different reactivity and biological activity, making it a valuable compound for specific applications .

Biological Activity

Methyl 3-(1,1-difluoroethyl)benzoate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a difluoroethyl group attached to a benzoate moiety. Its chemical structure can be represented as follows:

  • Molecular Formula : C11H10F2O2
  • Molecular Weight : 220.19 g/mol

The difluoroethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and potential therapeutic targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. The difluoroethyl substituent may influence the compound's reactivity and selectivity towards specific biological targets. Preliminary studies suggest that it may interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Investigations into its antimicrobial properties have shown promise against various pathogens. The difluoroalkyl group enhances its efficacy by improving membrane penetration and interaction with microbial targets.
  • Antitumor Potential : In vitro studies have suggested that this compound may possess antiproliferative properties against cancer cell lines, indicating its potential as an anticancer agent. For instance, compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against specific bacterial strains
AntitumorInhibitory effects on cancer cell proliferation
Enzyme ModulationPotential interaction with metabolic enzymes

Case Study: Antitumor Activity

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth, with IC50 values comparable to known HDAC inhibitors. This suggests that the compound could serve as a lead structure for developing new anticancer drugs.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally related compounds to understand the influence of different substituents on biological activity.

Compound NameSubstituentBiological Activity
Methyl 3-(1,1-dichloroethyl)benzoateDichloroethylModerate antimicrobial activity
Methyl 3-(1,1-dibromoethyl)benzoateDibromoethylLower antiproliferative effects
Methyl 3-(1,1-difluoromethyl)benzoateDifluoromethylEnhanced HDAC inhibition

Future Directions in Research

Ongoing research aims to further elucidate the mechanisms behind the observed biological activities of this compound. Key areas of focus include:

  • In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models to evaluate therapeutic potential.
  • Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure affect biological activity.
  • Drug Development : Exploring formulations and delivery methods to enhance bioavailability and efficacy.

Properties

IUPAC Name

methyl 3-(1,1-difluoroethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-10(11,12)8-5-3-4-7(6-8)9(13)14-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWRYFMBEZKINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C(=O)OC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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